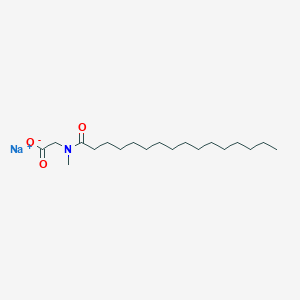
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H37NNaO3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as Sodium Palmitoyl Sarcosinate, is primarily used in the cosmetic industry . Its primary targets are the skin cells, where it acts as a surfactant and emulsifying agent .
Mode of Action
Sodium Palmitoyl Sarcosinate interacts with skin cells by reducing the surface tension of substances, allowing for the mixture of water and oils . This interaction aids in the dispersion of ingredients throughout a product, ensuring a smooth and even application on the skin .
Biochemical Pathways
It is known that it functions as a surfactant, disrupting the lipid layer of the skin, which allows for better penetration of other ingredients in cosmetic formulations .
Pharmacokinetics
Its bioavailability is primarily localized to the area of application .
Result of Action
The result of Sodium Palmitoyl Sarcosinate’s action is smoother, more evenly distributed cosmetic products, leading to better application and efficacy . It also has good moisturizing properties, helping the skin to retain moisture and stay soft .
Action Environment
The action of Sodium Palmitoyl Sarcosinate can be influenced by environmental factors. It is stable under alkaline conditions but can hydrolyze under acidic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy . Furthermore, long-term or large-scale exposure may cause skin irritation and eye irritation .
Properties
CAS No. |
4028-10-8 |
|---|---|
Molecular Formula |
C19H37NNaO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23); |
InChI Key |
URLOOCHBFSMCKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |
Key on ui other cas no. |
4028-10-8 |
Related CAS |
2421-33-2 (Parent) |
sequence |
G |
Synonyms |
palmitoyl sarcosine palmitoyl sarcosine, sodium salt sodium palmitoyl sarcosinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















